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molecular formula C15H16N2O B8444550 1-(2-Amino-4-methoxyphenyl)indoline

1-(2-Amino-4-methoxyphenyl)indoline

Cat. No. B8444550
M. Wt: 240.30 g/mol
InChI Key: LYZUMBXIGKAYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723007

Procedure details

It is predicted that if 1-(4-methoxy-2-nitrophenyl)indoline of Example 9a is employed and treated in the manner of Example 5b that 1-(2-amino-4-methoxyphenyl)indoline hydrochloride will be obtained.
Name
1-(4-methoxy-2-nitrophenyl)indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-amino-4-methoxyphenyl)indoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH2:10]2)=[C:5]([N+:18]([O-])=O)[CH:4]=1.Cl.NC1C=C(OC)C=CC=1N1C2C(=CC=CC=2)CC1>>[NH2:18][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
1-(4-methoxy-2-nitrophenyl)indoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C=C1)N1CCC2=CC=CC=C12)[N+](=O)[O-]
Step Two
Name
1-(2-amino-4-methoxyphenyl)indoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1)OC)N1CCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
will be obtained

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)OC)N1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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